Lipophilicity-Driven Structural Differentiation from the N-Methyl Analog
The target compound's N-ethyl group provides a quantifiable increase in lipophilicity compared to the N-methyl analog (CAS 603075-49-6). Calculated partition coefficients (cLogP) demonstrate this difference, which directly influences passive membrane permeability and non-specific protein binding [1]. This property is a key differentiator for screening libraries where lipophilic ligand efficiency (LLE) dictates hit quality.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.22 (for C11H12N4OS) [1] |
| Comparator Or Baseline | N-Methyl analog (C10H10N4OS): cLogP ≈ 0.73 [1] |
| Quantified Difference | ΔcLogP ≈ +0.49 |
| Conditions | In silico calculation using fragment-based method (comparable to ChemDraw or ALOGPS 2.1) |
Why This Matters
A higher logP value expands the compound's utility profile in phenotypic screening, as it can enhance cell permeability and potentially alter the target engagement profile compared to the more polar methyl analog.
- [1] Molinspiration. Cheminformatics calculation for C11H12N4OS (miLogP 1.22) and C10H10N4OS (miLogP 0.73). Data accessed via structural comparison, 2025. View Source
